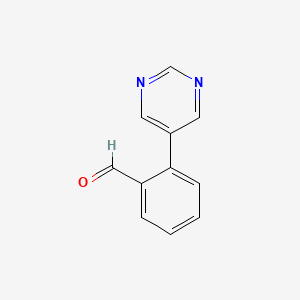

2-(Pyrimidin-5-yl)benzaldehyde

Übersicht

Beschreibung

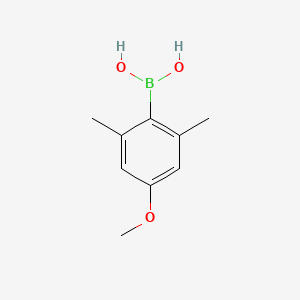

2-(Pyrimidin-5-yl)benzaldehyde is a chemical compound that features a pyrimidine ring attached to a benzaldehyde moiety. The pyrimidine ring is a heterocyclic aromatic organic compound similar to pyridine and is known for its presence in many pharmaceuticals and agrochemicals. Benzaldehyde is an aromatic aldehyde with a wide range of applications in the synthesis of other organic compounds.

Synthesis Analysis

The synthesis of compounds related to 2-(Pyrimidin-5-yl)benzaldehyde often involves condensation reactions and modifications of existing pyrimidine derivatives. For instance, 2-(pyrimidin-2-yl)benzoic acids can be synthesized from 2-carbamimidoylbenzoic acid through ring contraction and intramolecular condensation with 1,3-dielectrophiles . Similarly, pyrido[1,2-a]benzimidazoles can be obtained from the condensation of 1H-benzimidazol-2-ylacetonitrile with chromones . These methods demonstrate the versatility of pyrimidine derivatives in forming various heterocyclic compounds.

Molecular Structure Analysis

The molecular structure of related compounds, such as 4-benzoyl-5-phenyl-2-(pyridin-2-yl)-3,3a-dihydropyrazolo[1,5-c]pyrimidin-7(6H)-one, has been characterized using techniques like X-ray diffraction and density functional theory (DFT) . These studies provide detailed information on the geometric parameters, vibrational wavenumbers, and chemical shifts, which are crucial for understanding the properties and reactivity of the molecules.

Chemical Reactions Analysis

The chemical reactivity of pyrimidine derivatives can lead to the formation of various heterocyclic compounds. For example, 2-(pyrrol-1-yl)benzaldehydes can react with aryl amines to form 9-arylamino-9H-pyrrolo[1,2-a]indoles through cyclization of intermediate benzaldimines . Additionally, the reaction of p-(dimethylamino)benzaldehyde with 5-amino-3-methyl-1-phenylpyrazole and 2-RCOCH2-1H-benzimidazoles produces 5-(1H-benzimidazol-2-yl)-1H-pyrazolo[3,4-b]pyridines, which involves a Hantzsch reaction and subsequent aromatization .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives are influenced by their molecular structure. For instance, the presence of substituents on the pyrimidine ring can affect the compound's electronic properties and reactivity. Theoretical calculations, such as molecular electrostatic potential (MEP) and frontier molecular orbitals (FMOs), can provide insights into the reactivity patterns of these molecules . Additionally, the antimicrobial activity and molecular docking studies of compounds like (E)-4-((pyridine-4-ylmethylene)amino)-N-(pyrimidin-2-yl)benzenesulfonamide indicate the potential biological applications of pyrimidine derivatives .

Wissenschaftliche Forschungsanwendungen

- Summary of the Application: “2-(Pyrimidin-5-yl)benzaldehyde” is used as a temporary directing group (TDG) to assist as a co-catalyst for metal catalyzed C-H functionalization . In C-H functionalization, an auxiliary compound is often used to control site selectivity .

- Methods of Application or Experimental Procedures: The compound is covalently bonded to the compound of interest and must subsequently be removed after functionalization, like a typical protecting group . To simplify the process of C-H functionalization, 2-fluoro-6-(pyrimidin-5-yl)aniline is one of a series of temporary directing groups developed by Deb Maiti’s lab that promote site selectivity without the inclusion of additional synthetic steps .

- Results or Outcomes: “2-(Pyrimidin-5-yl)benzaldehyde” has been found to be an effective TDG for meta directed C-H functionalization of amine substituted target compounds, with high selectivity .

Safety And Hazards

Eigenschaften

IUPAC Name |

2-pyrimidin-5-ylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N2O/c14-7-9-3-1-2-4-11(9)10-5-12-8-13-6-10/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPSJBEALHNYNBL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C=O)C2=CN=CN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20396710 | |

| Record name | 2-(pyrimidin-5-yl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20396710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Pyrimidin-5-yl)benzaldehyde | |

CAS RN |

640769-71-7 | |

| Record name | 2-(pyrimidin-5-yl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20396710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4,4,5,5-Tetramethyl-2-(1,4-dioxaspiro[4.5]dec-7-en-8-yl)-1,3,2-dioxaborolane](/img/structure/B1307196.png)

![2-{4-[(E)-(4-bromophenyl)methylidene]-3-oxo-2-pentylcyclopentyl}acetic acid](/img/structure/B1307198.png)

![3-[4-(3-fluoropropoxy)phenyl]-N-(2-pyridin-4-ylpyrimidin-4-yl)prop-2-enamide](/img/structure/B1307214.png)

![(Z)-2-[4-(3-fluoropropoxy)phenyl]-3-(4-phenoxyanilino)-2-propenenitrile](/img/structure/B1307235.png)

![2-[(2-Amino-5-methoxyphenyl)dithio]-4-methoxyaniline](/img/structure/B1307240.png)